

Core Signaling Pathways Modulated by Azithromycin

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Compound of Interest

Compound Name: Azithromycin

Cat. No.: B1666446

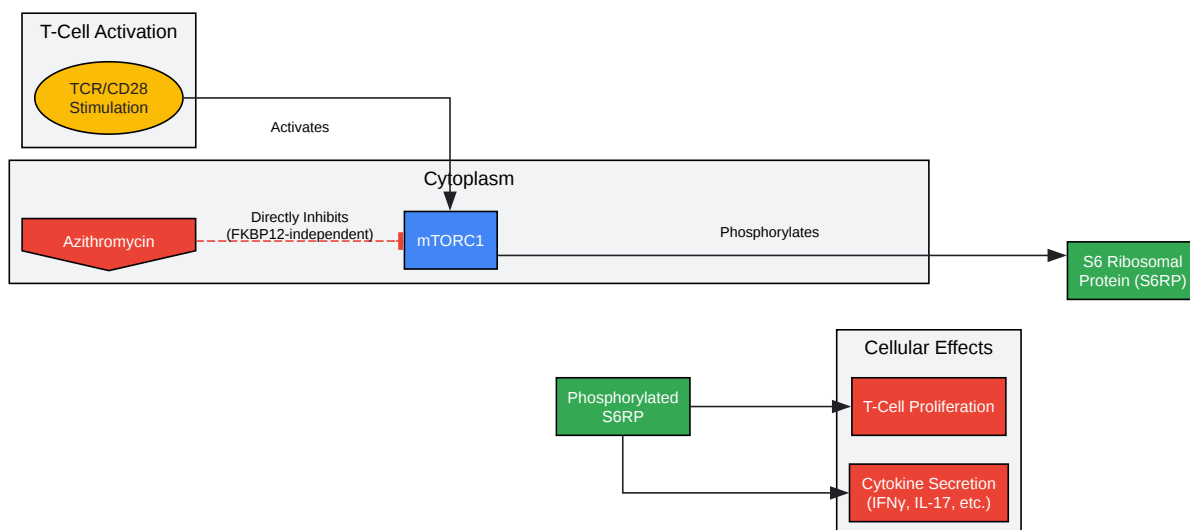
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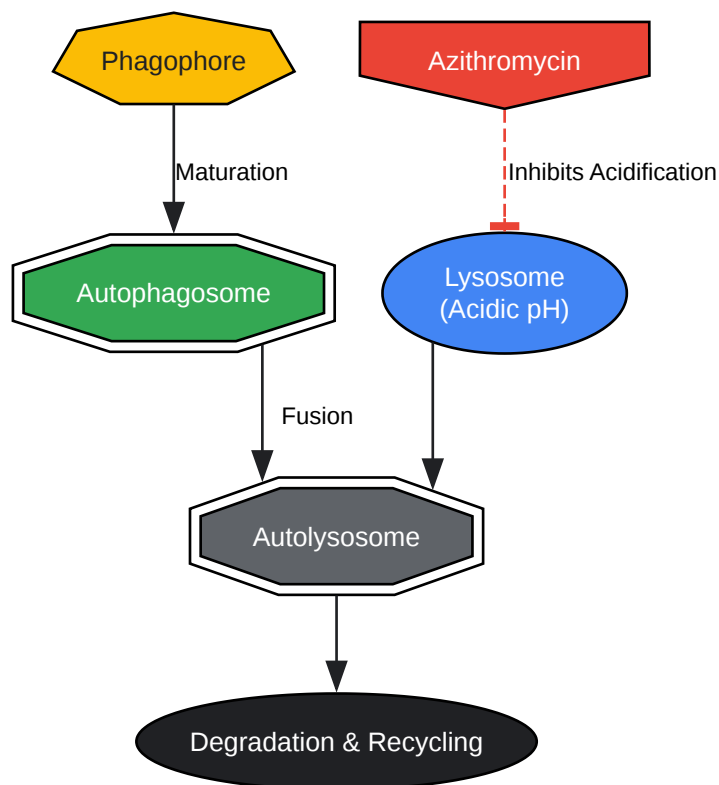
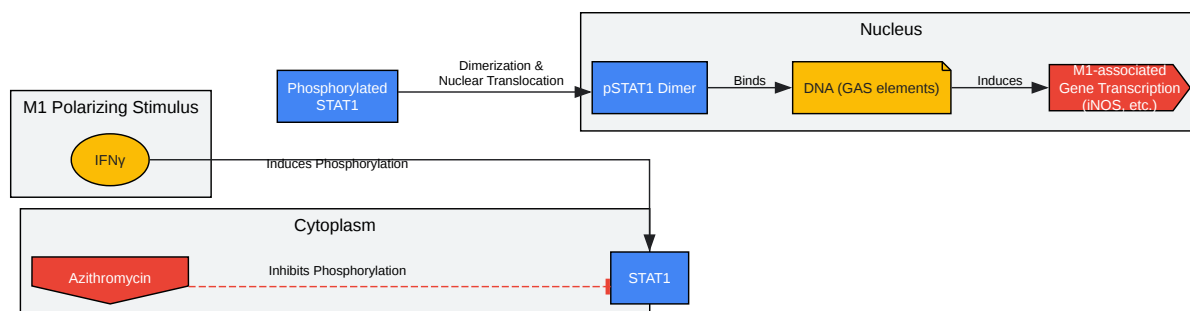
Azithromycin exerts its immunomodulatory effects by targeting several key signaling cascades within various immune cell types. These actions are distinct from its well-established antimicrobial properties and are central to its anti-inflammatory and regulatory functions. The primary pathways affected include NF- κ B, mTOR, STAT1, and the autophagy process.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a cornerstone of inflammatory responses, driving the transcription of numerous pro-inflammatory genes. **Azithromycin** is a potent inhibitor of this pathway, primarily in myeloid cells such as macrophages.[1][2]

Mechanism of Action: **Azithromycin** prevents the nuclear translocation of the activated p65 subunit of NF- κ B.[1][3] This is achieved, at least in part, by inhibiting the degradation of I κ B α , the inhibitory protein that sequesters NF- κ B in the cytoplasm. The stability of I κ B α is promoted by a reduction in the kinase activity of I κ B kinase β (IKK β).[3][4] By preventing p65 from entering the nucleus, **azithromycin** effectively suppresses the transcription of target genes, leading to a significant reduction in the production of pro-inflammatory cytokines like TNF- α , IL-1 β , IL-6, and IL-8.[2][5]





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